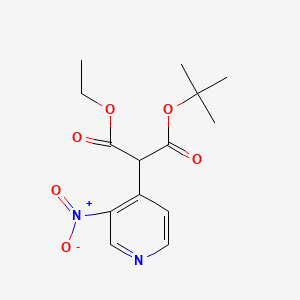
2-Methylquinoline-6-sulphonic acid
Overview
Description
2-Methylquinoline-6-sulphonic acid is an organic compound with the molecular formula C10H9NO3S . It is one of the methyl derivatives of the heterocyclic compound quinoline . It is bioactive and is used in the preparation of various dyes . It is a colorless oil but commercial samples can appear colored .
Molecular Structure Analysis
The molecular structure of 2-Methylquinoline-6-sulphonic acid is characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms . The InChI code for this compound is 1S/C10H9NO3S/c1-7-2-3-8-6-9 (15 (12,13)14)4-5-10 (8)11-7/h2-6H,1H3, (H,12,13,14) .Chemical Reactions Analysis
Quinoline and its derivatives, including 2-Methylquinoline-6-sulphonic acid, exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . Several classical approaches have been developed for the construction of quinoline derivatives, including the Skraup, Doebner, Doebner Miller, Pfitzinger, Gauld Jacobs, Riehm, Combes, Conard-Limpach, and Povarov reactions .Physical And Chemical Properties Analysis
2-Methylquinoline-6-sulphonic acid is a solid at room temperature . It has a molecular weight of 223.25 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Characterization of Complexes
Research indicates that derivatives of quinoline, such as 2-methylquinoline, are key in the synthesis and characterization of metal complexes with potential antimicrobial activities. For instance, asymmetric Schiff bases derived from quinoline sulfonic acids react with transition metals like Co(II), Ni(II), and Cu(II) to form complexes that are investigated for their antimicrobial properties (Hanna & Moawad, 2001).
Photosensitized Reactions
Quinoline sulfonic acids are also utilized in photosensitized reactions. These reactions are significant in understanding the mechanisms of photooxidation and the role of singlet oxygen in these processes, which is crucial in fields like photodynamic therapy and photochemistry (Jani, 2014).
Supramolecular Chemistry
2-Methylquinoline and its derivatives play a significant role in the formation of supramolecular complexes. These complexes, formed through noncovalent interactions such as hydrogen bonding, have potential applications in the development of new materials with specific properties like porosity and reactivity (Jin et al., 2012).
Organic Synthesis
The compound is also relevant in organic synthesis, where it serves as a precursor or intermediate in various chemical reactions. For example, it can be involved in tandem vicarious nucleophilic substitution of hydrogen and intramolecular Diels-Alder reactions, leading to the synthesis of functionalized cycloalkenopyridines, which have wide applications in pharmaceuticals and materials science (Branowska et al., 2002).
Analytical Chemistry
In analytical chemistry, derivatives of 2-methylquinoline, such as 8-hydroxyquinoline-5-sulphonic acid, have been used in the formation of metal complexes for the analysis of elements like iron and manganese. These complexes can be utilized in various analytical techniques to determine the concentration of metals in samples, highlighting the versatility of 2-methylquinoline-6-sulphonic acid and its derivatives in scientific research (Ojeka & Iyun, 2008).
Mechanism of Action
Target of Action
Quinoline derivatives, to which this compound belongs, are known to interact with a broad range of biological targets due to their versatile structure .
Mode of Action
Quinoline derivatives generally exhibit their effects through interactions with various enzymes and receptors . The sulfonic acid group may enhance the compound’s water solubility, potentially influencing its interactions with biological targets.
Biochemical Pathways
Quinoline derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
As a quinoline derivative, it may exhibit a range of biological activities, but specific effects would depend on the compound’s precise interactions with its biological targets .
Safety and Hazards
The safety data sheet for 2-Methylquinoline-6-sulphonic acid indicates that it can cause serious eye irritation and can be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection/hearing protection .
Future Directions
Quinoline and its derivatives are essential in several pharmacological active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, researchers are looking for innovative ways to decrease the usage of chemicals and solvents which are harmful to both human health and the environment . The green pathway for the synthesis of quinoline derivatives was described in this review article, and it was proven to be significantly more effective than traditional methods . These techniques can be implemented in industries to increase atom economy .
properties
IUPAC Name |
2-methylquinoline-6-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-7-2-3-8-6-9(15(12,13)14)4-5-10(8)11-7/h2-6H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVFVAWTGKJRPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239698 | |
| Record name | 2-Methylquinoline-6-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93805-05-1 | |
| Record name | 2-Methyl-6-quinolinesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93805-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylquinoline-6-sulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093805051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylquinoline-6-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylquinoline-6-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyl-6-quinolinesulfonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y2Y5RKP2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine](/img/structure/B3058981.png)